1,1,1,2-Tetraethoxyethane

Description

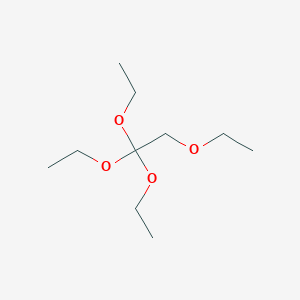

Structure

3D Structure

Properties

CAS No. |

58995-67-8 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1,1,2-tetraethoxyethane |

InChI |

InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3 |

InChI Key |

QSVIFMIHOCWOPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(OCC)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for 1,1,2,2 Tetraethoxyethane

Laboratory-Scale Synthetic Approaches

Glyoxal (B1671930) Acetalization with Ethanol (B145695): Mechanistic Pathways

The reaction of glyoxal with ethanol to form 1,1,1,2-tetraethoxyethane is a classic example of acetalization. researchgate.netacs.org This process occurs in a stepwise manner, involving the formation of a hemiacetal intermediate which then proceeds to the final diacetal product. The reaction is typically carried out in the presence of an acid catalyst and involves the removal of water to drive the equilibrium towards the product side. google.comlibretexts.org

The initial step in the acetalization of glyoxal with ethanol is the formation of a hemiacetal. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of an ethanol molecule to one of the carbonyl groups of glyoxal. The reaction is generally reversible, and the equilibrium can be influenced by the reaction conditions. libretexts.orgopenstax.org

The mechanism begins with the protonation of the carbonyl oxygen of glyoxal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org An ethanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion by a base (such as another ethanol molecule or water) yields the hemiacetal. chemistrysteps.comlibretexts.org

The hemiacetal formed in the first step can then react with a second molecule of ethanol to form the stable diacetal, this compound. libretexts.orgmasterorganicchemistry.com This stage of the reaction is also acid-catalyzed.

The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). openstax.orgchemistrysteps.com The departure of the water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com A second molecule of ethanol then attacks this electrophilic species. Finally, deprotonation of the resulting intermediate yields the diacetal and regenerates the acid catalyst. libretexts.org To drive the reaction to completion, the water formed as a byproduct is often removed, for instance, by azeotropic distillation. google.com

Nucleophilic Substitution Reactions: Exploration of Precursors

While the direct acetalization of glyoxal is the most common route, this compound can also be conceptualized as being formed through nucleophilic substitution reactions. In this context, a suitable precursor molecule bearing leaving groups would react with an ethoxide nucleophile.

The core of a nucleophilic substitution reaction is the displacement of a leaving group on a substrate by a nucleophile. ucsb.educhemguide.co.uk For the synthesis of this compound, this would theoretically involve a substrate such as 1,1,2,2-tetrahaloethane (where the halogen is a good leaving group like bromine or iodine) reacting with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻) would act as the nucleophile, attacking the carbon atom and displacing the halide ion. chemguide.co.uk This process would need to occur four times to yield the final product.

However, the practical application of this method for synthesizing this compound is less common than glyoxal acetalization due to potential side reactions like elimination, especially with hindered substrates. physicsandmathstutor.com The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions. lumenlearning.com

Role of Acidic Catalysis in Acetal (B89532) Formation

Acid catalysis is crucial for the efficient formation of acetals from aldehydes and alcohols, including the synthesis of this compound from glyoxal and ethanol. libretexts.orglibretexts.org Alcohols are weak nucleophiles and therefore add slowly to carbonyl groups under neutral conditions. libretexts.orgopenstax.org An acid catalyst increases the reactivity of the carbonyl group. libretexts.org

The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. chemistrysteps.comlibretexts.org The catalyst is regenerated at the end of the reaction cycle, meaning only a catalytic amount is required. youtube.com

Brönsted acids, which are proton donors, are commonly employed as catalysts in acetal formation. organic-chemistry.org Examples of Brönsted acids used in these reactions include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). youtube.comgoogle.com

The general mechanism involves the protonation of the carbonyl oxygen by the Brönsted acid, followed by the nucleophilic attack of the alcohol. chemistrysteps.com In the subsequent steps leading to the diacetal, the acid also facilitates the removal of the hydroxyl group of the hemiacetal as a water molecule by protonating it. openstax.org The choice of a specific Brönsted acid can influence the reaction rate and yield. For instance, a patent describes the use of tosic acid in the preparation of glyoxal diacetal from glyoxal and ethanol. google.com

Below is a table summarizing the key synthetic parameters for the formation of this compound.

| Parameter | Description | Typical Values/Conditions | Reference |

| Reactants | Glyoxal and Ethanol | Molar ratio of ethanol to glyoxal is typically high, e.g., 15:1 to 50:1. | google.comgoogle.com |

| Catalyst | Brönsted Acid | p-Toluenesulfonic acid, Sulfuric acid | google.com |

| Temperature | Reaction Temperature | 50 °C to 100 °C | google.com |

| Reaction Time | Duration of the reaction | 15 to 30 hours | google.com |

| Water Removal | To shift equilibrium | Azeotropic distillation or use of a drying agent. | google.com |

Lewis Acid Catalysts

The formation of acetals from aldehydes is effectively catalyzed by acids. wikipedia.org While Brønsted acids are commonly used, Lewis acids offer an alternative catalytic pathway for the synthesis of 1,1,2,2-tetraethoxyethane (B1606246). Lewis acids, such as boron trifluoride (BF3), can be employed to catalyze the reaction between a carbonyl compound and an alcohol. organic-chemistry.org Their role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. In the context of glyoxal acetalization, the Lewis acid coordinates with the oxygen atom of the carbonyl group, increasing its electrophilicity and facilitating the subsequent addition of ethanol molecules.

The application of various Lewis acids, including scandium, yttrium, lanthanum, zirconium, and hafnium-based catalysts, has been explored in a range of organic syntheses, demonstrating their unique properties compared to typical Lewis acids. iupac.org For instance, metal triflates like erbium(III) triflate (Er(OTf)₃) and cerium(III) triflate have been noted for their gentle catalytic activity in acetal cleavage, suggesting their potential role in the reversible formation of acetals under specific conditions. organic-chemistry.org The choice of a specific Lewis acid catalyst can influence reaction rates and selectivity, with some catalysts offering milder reaction conditions and improved yields.

Reaction Optimization and Selectivity Control

Optimizing the synthesis of 1,1,2,2-tetraethoxyethane involves careful management of several key variables to shift the reaction equilibrium towards the desired product and minimize the formation of by-products, such as the monoacetal, 2,2-diethoxyethanal.

Stoichiometric Ratio Effects on Product Distribution

The molar ratio of the reactants, specifically the alcohol to the aldehyde, has a significant impact on the product distribution. In the synthesis of 1,1,2,2-tetraalkoxyethanes from aqueous glyoxal, a large excess of the alcohol is crucial for achieving high yields. Research indicates that the molar ratio of alcohol (ethanol) to glyoxal should be at least 15:1. google.com Ratios ranging from 15:1 to 50:1 are preferred, with a particular focus on the 18:1 to 30:1 range to optimize the yield of the diacetal. google.com Using a significant excess of ethanol helps to drive the equilibrium towards the formation of the fully acetalized product, 1,1,2,2-tetraethoxyethane, over the intermediate monoacetal. The stoichiometry has a considerable effect on the yield of the desired product in mixing-sensitive reactions. researchgate.net

Table 1: Effect of Ethanol to Glyoxal Molar Ratio on Product Yield

| Molar Ratio (Ethanol:Glyoxal) | Expected Primary Product | Rationale |

|---|---|---|

| < 15:1 | Lower yield of diacetal | Insufficient excess of alcohol to drive the equilibrium to completion. google.com |

| 18:1 to 30:1 | High yield of 1,1,2,2-tetraethoxyethane | Optimal range for maximizing diacetal formation. google.com |

Temperature and Reaction Time Investigations

Temperature and reaction time are interdependent variables that must be carefully controlled to maximize product yield and purity. Acetalization reactions are often performed at elevated temperatures to increase the reaction rate. For instance, in the synthesis of 1,1,2,2-tetramethoxyethane (B1584647), a related compound, the reaction mixture is heated to reflux for several hours. google.com One example specifies a reflux period of 2 hours, while another indicates a 24-hour reflux. google.com

However, prolonged reaction times or excessively high temperatures can lead to the formation of undesired by-products. biotage.com The optimal conditions represent a trade-off between reaction speed and selectivity. Monitoring the reaction progress over time is essential to determine the point at which the concentration of the desired diacetal is maximized before significant degradation or side reactions occur.

Table 2: Illustrative Reaction Conditions and Outcomes

| Catalyst | Temperature | Reaction Time | Molar Ratio (Methanol:Glyoxal) | Product Content (1,1,2,2-tetramethoxyethane) | Reference |

|---|---|---|---|---|---|

| Amberlyst® 15 | Reflux | 2 hours | ~20:1 | 13.6% by weight | google.com |

Note: The data in this table is for the synthesis of the methyl analog but illustrates the principles of temperature and time investigation.

Strategies for Water Removal in Acetalization Processes

Azeotropic distillation is a widely used technique for removing water from a reaction mixture. wikipedia.org This method involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. Examples of such solvents include chloroform, benzene, or toluene. google.comrochester.edu The reaction is typically set up with a Dean-Stark apparatus, which allows the condensed azeotrope to separate into an aqueous layer and an organic layer. wikipedia.org The water is collected, and the entrainer is returned to the reaction flask, effectively removing water and shifting the equilibrium towards the product side. This technique has been specifically recommended for preparing 1,1,2,2-tetraethoxyethane. google.com

An alternative to physical water removal is chemical dehydration, often achieved by using an excess of a water-scavenging reagent. Orthoesters, such as triethyl orthoformate (TEOF), are particularly effective for this purpose. organic-chemistry.orgwikipedia.org TEOF reacts with the water generated during the acetalization to produce ethanol and ethyl formate. wikipedia.orgatamanchemicals.com This side reaction not only consumes the water but also generates more of the alcohol reactant, further pushing the main reaction forward. wikipedia.org This method avoids the need for a separate entrainer and specialized distillation apparatus, offering a convenient alternative for driving the reaction to completion. organic-chemistry.org

Industrial Production Considerations and Scalability Research

The transition from laboratory-scale synthesis to industrial production of this compound introduces challenges related to heat and mass transfer, reaction kinetics, and economic viability. Research in this area is focused on developing scalable and efficient manufacturing processes.

Continuous-Flow Reactor Systems for Large-Scale Synthesis

Continuous-flow chemistry offers significant advantages over traditional batch processing for the large-scale synthesis of this compound. researchgate.net The use of continuous-flow reactors, such as packed-bed reactors or microreactors, provides enhanced control over reaction parameters, leading to improved product consistency and safety. rsc.orgthieme-connect.com

The synthesis of acetals from glyoxal in a continuous-flow setup typically involves feeding a pre-mixed stream of glyoxal and ethanol through a heated tube or column packed with a solid acid catalyst. thieme-connect.com The high surface-area-to-volume ratio in these reactors facilitates efficient heat exchange, allowing for precise temperature control, which is crucial for managing the exothermic nature of the acetalization reaction. researchgate.net Furthermore, the plug-flow characteristics of these systems can lead to higher conversions and selectivities compared to batch reactors.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Acetal Production

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Can be diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer, smaller reaction volumes |

| Scalability | Difficult, requires larger vessels | Easier, numbering-up or scaling-up |

| Product Consistency | Batch-to-batch variation | High consistency |

Yield Optimization and Byproduct Minimization

Optimizing the yield of this compound while minimizing the formation of byproducts is a key focus of process engineering. The primary reaction for the formation of the target compound is the reaction of glyoxal with four equivalents of ethanol. However, several side reactions can occur, leading to the formation of impurities.

The main byproducts in the synthesis of this compound from glyoxal and ethanol include the monoacetal, 2,2-diethoxyethanal, and various cyclic acetals. google.comresearchgate.net The formation of these byproducts is influenced by the molar ratio of reactants, reaction temperature, and catalyst activity. academax.com

Research into yield optimization has shown that using a significant excess of ethanol can shift the equilibrium towards the formation of the desired tetra-acetal. google.com Additionally, controlling the reaction temperature is critical; higher temperatures can promote the formation of undesired side products through competing reaction pathways. The choice of catalyst also plays a crucial role, with more selective catalysts favoring the formation of the target molecule.

Table 2: Influence of Reaction Parameters on Yield and Byproduct Formation

| Parameter | Effect on Yield of this compound | Effect on Byproduct Formation |

|---|---|---|

| Ethanol:Glyoxal Ratio | Increasing the ratio generally increases the yield. | Higher ratios suppress the formation of monoacetal. |

| Temperature | Optimal temperature range exists; too high can decrease yield. | Higher temperatures can lead to increased formation of cyclic byproducts. |

| Catalyst Acidity | Higher acidity can increase reaction rate. | Very high acidity may promote side reactions. |

| Residence Time | Longer residence time can increase conversion up to equilibrium. | Excessive time may lead to byproduct formation. |

Catalyst Recovery and Recycling Strategies in Industrial Contexts

The use of heterogeneous solid acid catalysts is highly advantageous in industrial settings due to the ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling. google.comresearchgate.net This is a significant improvement over homogeneous catalysts, which require complex separation and neutralization steps. rsc.org

Strategies for catalyst recovery and recycling are integral to the economic and environmental sustainability of the production process. For solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) or zeolites, recovery is typically achieved by simple filtration or by using the catalyst in a packed-bed reactor where it remains stationary. google.com

The longevity and reusability of the catalyst are critical factors. Catalyst deactivation can occur due to poisoning by impurities in the feedstock or physical degradation. Therefore, regeneration procedures, such as washing with solvents or thermal treatments, may be necessary to restore the catalyst's activity over multiple cycles. Research focuses on developing robust catalysts that maintain high activity and selectivity over extended periods of operation. google.com

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, a multi-step purification process is necessary to isolate this compound of high purity. The characterization of the final product is then performed using various analytical techniques to confirm its identity and assess its quality.

The primary method for purifying this compound is fractional distillation under reduced pressure. googleapis.com This technique separates the desired product from unreacted starting materials, the solvent (excess ethanol), and lower-boiling byproducts. Further purification may involve treatment with a mild base to neutralize any residual acid catalyst, followed by another distillation.

The characterization of this compound relies on a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the ethoxy groups (triplets and quartets) and the methine protons of the ethane (B1197151) backbone. nih.govguidechem.comdocbrown.info

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. uni.luspectrabase.com

Gas Chromatography (GC): Gas chromatography is a powerful tool for assessing the purity of the final product and for quantifying any remaining impurities. acs.orggoogle.comgoogle.com

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural elucidation | Signals corresponding to CH₃ and CH₂ of ethoxy groups and CH of the ethane backbone. |

| ¹³C NMR | Structural confirmation | Resonances for the different carbon environments in the molecule. |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak (M+) and characteristic fragment ions. |

| Gas Chromatography | Purity assessment | A major peak for this compound with minor peaks for any impurities. |

Reactivity Profiles and Mechanistic Investigations of 1,1,2,2 Tetraethoxyethane

Fundamental Reaction Pathways

The fundamental reaction pathways of 1,1,2,2-tetraethoxyethane (B1606246) are dictated by the chemistry of its acetal (B89532) functional groups. These pathways are crucial for its application in synthesis, allowing for the controlled release of a reactive aldehyde or its use as a stable building block.

The hydrolysis of 1,1,2,2-tetraethoxyethane is a cornerstone of its chemical behavior, as it provides a method to deprotect the molecule and release glyoxal (B1671930) and ethanol (B145695). This reversible reaction is typically catalyzed by an acid.

The mechanism for acetal hydrolysis involves protonation of an ethoxy oxygen, followed by the departure of an ethanol molecule to form a stabilized oxonium ion. Subsequent nucleophilic attack by water and deprotonation leads to a hemiacetal, which can then undergo a similar acid-catalyzed process to yield glyoxal and a second molecule of ethanol.

Kinetic Aspects: The rate of hydrolysis is dependent on several factors, including the concentration of the acid catalyst, temperature, and the presence of water. The reaction is generally slow in neutral or basic conditions but proceeds at a reasonable rate in an acidic medium. The initial protonation of the acetal is a rapid equilibrium, while the rate-determining step is typically the cleavage of the carbon-oxygen bond to form the carbocation intermediate.

Thermodynamic Aspects: The hydrolysis of acetals is a reversible process. The position of the equilibrium is influenced by the concentration of water. To favor the formation of the aldehyde (glyoxal), an excess of water is used, driving the equilibrium towards the products according to Le Chatelier's principle. Conversely, to synthesize the acetal from the aldehyde and alcohol, water is typically removed from the reaction mixture. While specific thermodynamic data for 1,1,2,2-tetraethoxyethane is not extensively published, the hydrolysis of acetals is generally considered to be a thermodynamically favorable process in aqueous solutions.

Table 1: Factors Influencing the Hydrolysis of 1,1,2,2-Tetraethoxyethane

| Factor | Effect on Reaction | Rationale |

|---|---|---|

| Acid Catalyst | Increases reaction rate | Protonates the ethoxy group, making it a better leaving group. |

| Temperature | Increases reaction rate | Provides the necessary activation energy for bond cleavage. |

| Water Concentration | Shifts equilibrium to products | Acts as the nucleophile and drives the reaction forward. |

The oxidation of 1,1,2,2-tetraethoxyethane can lead to various products depending on the oxidizing agent and reaction conditions. The carbon-hydrogen bonds of the core ethane (B1197151) structure are susceptible to oxidation. Strong oxidizing agents can potentially cleave the molecule or oxidize the ethoxy groups. However, more controlled oxidation reactions can yield valuable products. For instance, oxidation may lead to the formation of corresponding aldehydes or carboxylic acids.

The scope of these reactions allows for the synthesis of more complex molecules from this simple precursor. The specific products obtained would depend on the regioselectivity of the oxidation process.

The ethoxy groups in 1,1,2,2-tetraethoxyethane can potentially be replaced by other nucleophiles in substitution reactions. These reactions would likely require activation, for example, by using a Lewis acid to facilitate the departure of the ethoxy group as a leaving group. A classic example of a nucleophilic substitution reaction is involved in the synthesis of this compound, where the chlorine atoms of 1,1,2,2-tetrachloroethane are replaced by ethoxide ions.

While the substitution of the ethoxy groups is less common than hydrolysis, it represents a potential pathway for functionalizing the molecule. The success of such a reaction would depend on the strength of the incoming nucleophile and the reaction conditions employed to favor substitution over elimination or hydrolysis.

Role as a Reagent in Organic Transformations

The primary role of 1,1,2,2-tetraethoxyethane in organic synthesis is as a stable, protected precursor of glyoxal, making it a valuable building block for more complex molecules, including pharmaceutical intermediates.

1,1,2,2-Tetraethoxyethane serves as a glyoxal equivalent. In this capacity, it can be used in transacetalization reactions. In the presence of an acid catalyst, it can react with other alcohols or diols to form different acetals or cyclic acetals. This is particularly useful when direct use of the highly reactive and often polymeric glyoxal is problematic. This strategy is fundamental in synthetic pathways where selective reaction at other sites of a molecule is required.

The stability of the acetal allows it to be carried through multiple synthetic steps where a free aldehyde would react. The aldehyde can then be regenerated at a later stage via hydrolysis.

Table 2: Applications of 1,1,2,2-Tetraethoxyethane in Synthesis

| Application | Description | Example Reaction |

|---|---|---|

| Glyoxal Equivalent | Acts as a source of the glyoxal moiety in a protected form. | Reaction with a diol in the presence of an acid catalyst to form a cyclic acetal. |

| Protecting Group | Can be used to introduce a protected dialdehyde (B1249045) functionality into a molecule. | Incorporation into a larger molecule, followed by deprotection via hydrolysis to reveal the glyoxal structure. |

| Building Block | Used in the synthesis of heterocyclic compounds. | Condensation reactions with amines or other difunctional nucleophiles after in-situ deprotection. |

Beyond its role as a simple protecting group, 1,1,2,2-tetraethoxyethane is a precursor in more complex synthetic routes. Its ability to deliver the glyoxal unit in a controlled manner is exploited in the synthesis of various heterocyclic systems and other intricate molecular architectures. For example, the in-situ generation of glyoxal from 1,1,2,2-tetraethoxyethane can be utilized in multicomponent reactions to build molecular complexity in a single step. It is considered an important intermediate in organic synthesis. google.com

The unique structure, featuring four electron-donating ethoxy groups, imparts stability and specific reactivity, making it a valuable building block in complex organic syntheses.

Involvement in Specific Redox Reactions (e.g., 1,1,2-triethoxyethene preparation)

There is no available scientific literature detailing the involvement of 1,1,1,2-tetraethoxyethane in redox reactions that lead to the preparation of 1,1,2-triethoxyethene. Standard organic chemistry principles suggest that such a transformation would likely proceed through an elimination reaction, rather than a redox process in the traditional sense of oxidation state changes at the core carbon atoms. An elimination reaction, such as an E1 or E2 mechanism, would involve the removal of an ethoxy group and a hydrogen atom from adjacent carbons to form a double bond. However, no studies have been found that specifically investigate or describe this reaction pathway for this compound.

Intramolecular and Intermolecular Interactions Driving Reactivity

A detailed understanding of the intramolecular and intermolecular forces that govern the reactivity of this compound is crucial for predicting its chemical behavior. Intramolecular interactions, such as steric hindrance and electronic effects between the four ethoxy groups, would significantly influence the molecule's conformational preferences and, consequently, its accessibility for reaction. Intermolecular forces, including van der Waals forces and dipole-dipole interactions, would dictate its behavior in solution and its interactions with other reagents.

Despite the importance of these factors, there is a lack of computational and experimental studies, such as conformational analysis or spectroscopic investigations in various solvents, that would provide the necessary data to create a comprehensive profile of these interactions for this compound. Without such research, any discussion on this topic would be purely speculative.

Mechanistic Elucidation of Reaction Dynamics

The elucidation of reaction mechanisms requires detailed kinetic studies and computational modeling to understand the energetic pathways and transition states involved in a chemical transformation. For this compound, there is a notable absence of such research in the scientific literature. Kinetic data, which would provide information on reaction rates, orders, and activation energies, is not available for the reactions of interest. Furthermore, no computational studies detailing the potential energy surfaces or reaction dynamics of this compound have been published. This lack of empirical and theoretical data makes it impossible to provide a scientifically rigorous elucidation of its reaction dynamics.

Advanced Applications of 1,1,2,2 Tetraethoxyethane in Contemporary Chemical Research

Role in Organic Synthesis Methodologies

In the realm of organic synthesis, 1,1,2,2-tetraethoxyethane (B1606246) serves as a valuable and multifaceted reagent. Its utility stems from its function as both a stable building block and a protective agent, enabling the synthesis of complex chemical structures with high precision.

Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of larger molecular architectures. sigmaaldrich.com 1,1,2,2-Tetraethoxyethane functions as a stable C2 synthon, effectively acting as a precursor to the highly reactive dialdehyde (B1249045), glyoxal (B1671930). This stability allows for its controlled introduction into reaction sequences for building complex molecules. beilstein-journals.org Its application is particularly notable in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in biologically active molecules and pharmaceuticals. ethz.ch By serving as a manageable equivalent of the glyoxal dication, it facilitates the construction of nitrogen-containing heterocycles and other elaborate structures through condensation reactions with various nucleophiles.

A significant challenge in multi-step organic synthesis is the management of reactive functional groups to prevent unwanted side reactions. libretexts.org Protective groups are temporarily attached to a functional group to decrease its reactivity, allowing chemical transformations to be performed selectively at other sites within the molecule. organic-chemistry.org 1,1,2,2-Tetraethoxyethane is effectively a protected form of glyoxal, with its two aldehyde functionalities masked as diethyl acetals.

The acetal (B89532) groups are stable under nucleophilic and basic conditions, thereby protecting the sensitive aldehyde groups from reaction while other chemical modifications are carried out on the molecular backbone. This chemoselectivity is crucial when dealing with multifunctional compounds. The aldehyde can be regenerated later in the synthesis under acidic conditions. This protective strategy is fundamental in syntheses where sensitive functional groups must be preserved.

| Condition | Stability | Description |

|---|---|---|

| Strongly Acidic (pH < 4) | Labile | Hydrolyzes to regenerate the parent carbonyl group. |

| Mildly Acidic (pH 4-6) | Moderate | Cleavage is possible but generally slower. |

| Neutral / Basic (pH > 7) | Stable | Resistant to hydrolysis and attack by most nucleophiles and bases. |

| Oxidizing Agents | Generally Stable | Stable to many common oxidants that would otherwise react with aldehydes. |

| Reducing Agents (e.g., Hydrides) | Stable | Does not react with hydride reagents like LiAlH₄ or NaBH₄. |

The controlled reactivity of 1,1,2,2-tetraethoxyethane makes it an excellent starting material for the synthesis of specialized chemical intermediates. As an important fine intermediate, its derivatives are utilized in the pharmaceutical, resin, and fragrance industries. For instance, reaction with hydrazine (B178648) derivatives can yield 2,2-dimethoxyethanal dimethylhydrazone, a useful intermediate for further synthetic transformations. guidechem.com By carefully controlling the reaction conditions, one or both of the acetal groups can be hydrolyzed and subsequently reacted to form precursors for complex heterocyclic systems, which are core components of many medicinal compounds. This strategic use allows chemists to build molecular complexity in a stepwise and controlled manner.

Electrochemical Energy Storage Applications

Beyond its role in organic synthesis, 1,1,2,2-tetraethoxyethane is emerging as a compound of interest in the field of electrochemical energy storage, particularly in the development of safer and more stable lithium-ion batteries.

The electrolyte in a lithium-ion battery is a critical component that facilitates ion transport between the anode and cathode. researchgate.net Conventional electrolytes are typically composed of a lithium salt dissolved in a mixture of organic carbonate solvents. However, these carbonate solvents are often flammable, posing significant safety risks. nih.gov Research has focused on developing new, less flammable electrolyte formulations with higher flash points to improve battery safety. icrepq.com 1,1,2,2-Tetraethoxyethane, also referred to as tetraethoxy glyoxal (TEG), has been investigated as a potential solvent component in electrolytes for this purpose. It is a commercial solvent with low toxicity and a good set of physical properties that make it an interesting candidate for use in lithium-ion batteries.

The performance and lifespan of a lithium-ion battery are critically dependent on the formation of a stable Solid-Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles. lbl.gov This passivation layer is formed by the reductive decomposition of electrolyte components and must be electronically insulating but ionically conducting, preventing further electrolyte degradation while allowing lithium ions to pass through. researchgate.net

| Property | Conventional Carbonates (e.g., EC/DMC) | 1,1,2,2-Tetraethoxyethane (TEG) | Impact on Battery Performance |

|---|---|---|---|

| Flammability | High | Lower (Higher Flash Point) | Potentially improved battery safety by reducing fire risk. |

| SEI Composition | Rich in lithium alkyl carbonates, Li₂CO₃ | Expected to form different organic/inorganic species due to acetal decomposition. | Alters SEI layer properties, affecting ionic conductivity, stability, and cycle life. |

| Ionic Conductivity | High | Moderate | Affects the rate capability (power performance) of the battery. |

| Viscosity | Relatively Low | Potentially higher, depending on co-solvents. | Influences ion mobility within the electrolyte. |

Electrolyte Engineering in Lithium-Ion Batteries

Influence on Ion Transport Dynamics

The efficacy of an electrolyte solution in an electrochemical device is fundamentally linked to its ion transport properties, namely its ionic conductivity and viscosity. Research into electrolytes containing 1,1,2,2-Tetraethoxyethane (TEG) has revealed a distinct profile in comparison to conventional carbonate-based systems.

Studies have shown that while pure TEG-based electrolytes may exhibit lower ionic conductivity than their traditional counterparts, such as those using a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), they possess other beneficial characteristics. For instance, the conductivity and viscosity of an electrolyte are temperature-dependent. In a comparative study, an electrolyte composed of 1 M sodium trifluoromethanesulfonimide (NaTFSI) in a TEG and propylene (B89431) carbonate (PC) mixture (3:7 ratio) was analyzed against a standard 1 M NaTFSI in EC/DMC (1:1) electrolyte. The EC/DMC based electrolyte displayed a higher conductivity of 8.67 mS·cm⁻¹ at 20°C, coupled with a lower viscosity of 3.3 mPas. db-thueringen.de However, the TEG-containing electrolyte offers enhanced thermal stability, which is a critical factor for the safety and operational range of energy storage devices. db-thueringen.de The transport of ions in these systems is governed by the solvation and de-solvation of cations (like Na⁺) within the solvent medium, and the unique molecular structure of TEG influences the formation and stability of the ion's solvation shell, thereby affecting its mobility.

| Electrolyte Composition | Ionic Conductivity (mS·cm⁻¹) | Viscosity (mPas) |

|---|---|---|

| 1 M NaTFSI in TEG/PC (3:7) | Data Not Specified in Source | Data Not Specified in Source |

| 1 M NaTFSI in EC/DMC (1:1) | 8.67 | 3.3 |

Electrolyte Formulation in Sodium-Ion Batteries

The search for alternatives to lithium-ion batteries has intensified research into sodium-ion batteries (NIBs), where electrolyte formulation is a key area of development. 1,1,2,2-Tetraethoxyethane has been successfully implemented as a solvent component in NIB electrolytes, demonstrating significant improvements in battery performance.

In a system utilizing a Prussian Blue positive electrode and a hard carbon negative electrode, an electrolyte of 1 M NaTFSI in a TEG/PC (3:7) mixture provided enhanced cycling stability and capacity retention compared to the conventional EC/DMC-based electrolyte. db-thueringen.de Post-mortem analysis using X-ray photoelectron spectroscopy (XPS) revealed that the electrode-electrolyte interphases formed in the presence of TEG are thicker and more protective. db-thueringen.de This robust interphase is crucial as it inhibits the degradation processes that typically occur at the electrode surface during repeated charging and discharging cycles. db-thueringen.de

Specifically, hard carbon half-cells cycled with the TEG/PC electrolyte demonstrated a capacity retention of 89% between the 2nd and 100th cycle at a current density of 186 mA·g⁻¹. db-thueringen.de Furthermore, the coulombic efficiency remained between 99-100%, indicating a highly reversible sodiation/desodiation process with minimal side reactions. db-thueringen.de These findings underscore the positive impact of glyoxylic-acetal-containing electrolytes on the stability and longevity of sodium-ion batteries. db-thueringen.de

| Electrolyte | Capacity Retention (Cycle 2 to 100) | Coulombic Efficiency | Current Density (mA·g⁻¹) |

|---|---|---|---|

| 1 M NaTFSI in TEG/PC (3:7) | 89% | 99-100% | 186 |

| 1 M NaTFSI in EC/DMC (1:1) | Slightly Higher than TEG/PC | Not Specified | 37 (early cycles) |

Applications in Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, are energy storage devices known for their high power density and long cycle life. chemistryviews.orgresearchgate.net The performance of an EDLC is heavily reliant on the properties of the electrode/electrolyte interface where charge is stored electrostatically. chemistryviews.org

The beneficial properties of 1,1,2,2-Tetraethoxyethane observed in sodium-ion batteries, particularly its ability to form stable and protective interphases, can be extended to the development of highly stable sodium-ion capacitors. db-thueringen.de While traditional EDLCs use symmetric carbon electrodes, a sodium-ion capacitor operates on a hybrid principle, combining the high energy of a battery-type electrode with the high power of a capacitor-type electrode. The stability of the electrolyte is paramount in these systems to ensure long-term performance. The use of TEG-based electrolytes can contribute to this stability, mitigating degradation and enhancing the operational lifespan of the device. db-thueringen.de

Investigations in Potassium-Ion Batteries

Potassium-ion batteries (PIBs) are emerging as a promising energy storage technology due to the natural abundance and low cost of potassium. nih.gov However, the larger size of the potassium ion (K⁺) compared to Li⁺ and Na⁺ presents challenges for electrode materials and electrolyte design. Research has indicated that glyoxylic-acetal based electrolytes, including those with 1,1,2,2-Tetraethoxyethane, are under investigation for use in potassium-ion batteries. db-thueringen.de The formulation of a suitable electrolyte is critical for achieving stable and efficient potassiation and depotassiation of the electrodes. rsc.org

While controlled solvent co-intercalation can sometimes be beneficial, uncontrolled co-intercalation of solvent molecules into the graphite (B72142) lattice is often a detrimental process that can lead to the exfoliation of graphite layers and rapid capacity decay. google.com A key strategy to prevent this is the formation of a stable and robust solid electrolyte interphase (SEI) on the graphite surface. The SEI must be permeable to K⁺ ions but impermeable to the larger solvent molecules.

The demonstrated ability of 1,1,2,2-Tetraethoxyethane to form thick and protective interphases in sodium-ion systems is highly relevant in this context. db-thueringen.de An SEI derived from the decomposition of a TEG-containing electrolyte could effectively block solvent co-intercalation, thereby protecting the structural integrity of the graphite anode and enabling stable, long-term cycling in a potassium-ion battery. This protective layer would allow for the reversible intercalation and de-intercalation of K⁺ ions while preventing electrode degradation. db-thueringen.de

Contributions to Polymer Science and Material Synthesis

In the realm of materials science, 1,1,2,2-Tetraethoxyethane and its chemical analogues serve as valuable intermediates in organic synthesis. researchgate.net While direct polymerization of 1,1,2,2-Tetraethoxyethane is not a common application, its role as a building block is significant. As a diacetal of glyoxal, it contains reactive functional groups that can be utilized in the synthesis of more complex molecules. These molecules, in turn, can be used as monomers for polymerization or as precursors for advanced materials. For example, related structures like 1,1,2,2-tetrakis(hydroxyphenyl)ethane are used to synthesize specialized epoxy resins, demonstrating how the core ethane (B1197151) scaffold can be functionalized and incorporated into polymer backbones. Therefore, the primary contribution of 1,1,2,2-Tetraethoxyethane to polymer and material science lies in its utility as a precursor in multi-step synthetic pathways.

Solvent Properties in Polymerization Processes

The utility of a solvent in polymerization is dictated by its physical and chemical properties, including its boiling point, polarity, and inertness towards the reactive species involved in the polymerization reaction. While research directly investigating 1,1,1,2-Tetraethoxyethane as a primary solvent in large-scale polymerization is limited, its structural characteristics suggest potential applications in specific polymerization systems.

Ethers are generally considered good solvents for a variety of polymers. The presence of four ethoxy groups in this compound imparts a degree of polarity, which could be beneficial for the dissolution of polar monomers and polymers. The multiple ether linkages may also influence the coordination with certain catalysts, potentially affecting the rate and stereochemistry of polymerization reactions. For instance, in Ziegler-Natta catalysis, the nature of the solvent can significantly impact the performance of the catalyst system. libretexts.org

The table below outlines the general solvent properties that would be relevant for the application of an ether like this compound in polymerization.

| Property | Relevance in Polymerization |

| Boiling Point | Determines the feasible temperature range for the polymerization reaction. |

| Polarity | Affects the solubility of monomers, initiators, and the resulting polymer. |

| Inertness | The solvent should not interfere with the polymerization kinetics or react with the active centers. |

| Viscosity | Influences mass and heat transfer within the reaction medium. |

Further empirical studies are necessary to fully characterize the solvent effects of this compound in various polymerization processes, such as radical, anionic, and cationic polymerizations.

Reactant in Polymer Modification and Property Enhancement

Beyond its potential as a solvent, this compound can also function as a reactant in the post-polymerization modification of polymers. The acetal functional group within the molecule presents a reactive site for various chemical transformations, allowing for the introduction of new functionalities onto a polymer backbone. This can lead to significant enhancements in the polymer's physical and chemical properties.

One potential application is in the crosslinking of polymers containing hydroxyl or other nucleophilic groups. Under acidic conditions, the acetal can undergo hydrolysis to generate reactive intermediates that can then react with the polymer chains, forming a crosslinked network. This process can improve the mechanical strength, thermal stability, and solvent resistance of the material.

The modification of polymer properties through the incorporation of this compound-derived moieties can be tailored for specific applications. For example, the introduction of ethoxy groups can alter the surface properties of a polymer, affecting its wettability and adhesion characteristics.

The following table summarizes potential polymer modifications using this compound and the resulting property enhancements.

| Polymer Modification Strategy | Targeted Property Enhancement |

| Crosslinking | Improved mechanical strength and thermal stability. |

| Grafting | Altered surface energy, improved compatibility with other materials. |

| Functionalization | Introduction of new reactive sites for further chemical transformations. |

Detailed research findings on the specific reaction conditions and the extent of property enhancement for various polymer systems are areas of ongoing investigation in polymer chemistry.

Analytical and Spectroscopic Methodologies for 1,1,2,2 Tetraethoxyethane Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 1,1,1,2-tetraethoxyethane from reaction mixtures, byproducts, or impurities, allowing for its accurate quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. tripod.com This hyphenated technique first separates the components of a mixture in the gas chromatograph based on their differential partitioning between a stationary phase and a mobile carrier gas. tripod.com Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. dtic.mil

For this compound, the sample is vaporized in a heated injection port and carried through a capillary column by an inert gas, typically helium. dtic.mil The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase (e.g., a nonpolar polydimethylsiloxane). dtic.mil Upon exiting the column, the molecule enters the ion source of the mass spectrometer (commonly using electron impact ionization), where it fragments. dtic.mil The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) ratios of these fragments, with a notable top peak observed at m/z 103. nih.gov By comparing the obtained spectrum with reference libraries, such as the NIST database, the identity of the compound can be unequivocally verified. This method is also highly sensitive, enabling the detection and quantification of trace-level impurities. cdc.gov

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| GC System | Gas chromatograph interfaced with a mass spectrometer |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) dtic.mil |

| Injection Port Temp. | 220-250 °C dtic.mil |

| Oven Program | Initial temp. 60 °C, ramped to 250 °C at 15 °C/min dtic.mil |

| MS Interface Temp. | 250-280 °C dtic.mil |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-450 Da dtic.mil |

| Identification | Comparison of mass spectrum and retention time with reference standards and libraries (e.g., NIST) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. slideshare.netcore.ac.uk

In the ¹H NMR spectrum of this compound, the distinct chemical environments of the protons lead to a series of signals. The molecule's structure suggests the presence of multiple, non-equivalent ethoxy groups and a central ethane (B1197151) backbone, resulting in complex splitting patterns. For instance, the protons of the methyl (CH₃) groups will appear as triplets due to coupling with the adjacent methylene (B1212753) (CH₂) protons, while the methylene protons will appear as quartets due to coupling with the methyl protons, following the n+1 rule. docbrown.info The integration of these signals corresponds to the number of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. nih.gov This helps to confirm the carbon framework and the presence of different ethoxy environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular connectivity. core.ac.ukwpmucdn.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -O-CH₂-CH₃ | ~1.2 | Triplet |

| -O-CH₂-CH₃ | ~3.5 | Quartet | |

| -CH(OEt)₂ | Varies | Multiplet | |

| -CH₂(OEt) | Varies | Multiplet | |

| ¹³C | -O-CH₂-CH₃ | ~15 | |

| -O-CH₂-CH₃ | ~60-65 | ||

| -CH(OEt)₂ | ~100-105 | ||

| -CH₂(OEt) | ~70-75 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Electrochemical Characterization Methods for Electrolyte Systems

Should this compound be utilized as a component in an electrolyte system, for instance in lithium-ion batteries, its electrochemical properties would be of paramount importance. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and Linear Sweep Voltammetry (LSV) are critical for evaluating the performance of such an electrolyte.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the ionic conductivity of electrolyte materials. electrochemsci.orgiupac.org The method involves applying a small amplitude AC voltage or current perturbation over a wide range of frequencies and measuring the system's impedance response. electrochemsci.orgnih.gov For an electrolyte study, the material would be placed between two blocking (e.g., stainless steel) or non-blocking (e.g., lithium) electrodes. nih.gov

The resulting data is often visualized in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. From this plot, the bulk resistance (Rb) of the electrolyte can be determined from the high-frequency intercept on the real axis. escholarship.org The ionic conductivity (σ) is then calculated using the measured resistance and the cell's geometry (σ = L / (Rb × A)), where L is the thickness of the electrolyte and A is the electrode area. escholarship.org This measurement is crucial as high ionic conductivity is a key requirement for an effective electrolyte. researchgate.net

Table 3: Representative Ionic Conductivity Data from EIS Analysis

| Temperature (°C) | Bulk Resistance (Rb) (Ω) | Ionic Conductivity (σ) (S/cm) |

| 25 | 250 | 4.0 x 10⁻⁴ |

| 40 | 180 | 5.6 x 10⁻⁴ |

| 60 | 110 | 9.1 x 10⁻⁴ |

| 80 | 75 | 1.3 x 10⁻³ |

Note: Data is hypothetical, assuming a cell constant (L/A) of 0.1 cm⁻¹ for illustrative purposes.

The electrochemical stability window (ESW) of an electrolyte is the range of potentials over which it remains stable without undergoing significant oxidation or reduction. mdpi.com A wide ESW is essential for electrolytes used in high-voltage battery applications. semanticscholar.org Linear Sweep Voltammetry (LSV) is the standard technique used to determine these stability limits. mdpi.com

In an LSV experiment, the electrolyte is placed in a three-electrode cell with a working electrode (e.g., stainless steel or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). abechem.com The potential of the working electrode is scanned linearly from the open-circuit potential to higher (anodic scan) or lower (cathodic scan) potentials at a slow scan rate (e.g., 0.1-1.0 mV/s). abechem.comresearchgate.net The potential at which a sharp, sustained increase in current is observed defines the oxidative or reductive limit of the electrolyte. mdpi.comdiva-portal.org This current signifies the decomposition of the electrolyte component, in this case, potentially this compound.

Table 4: Example LSV Data for Anodic Stability Limit Determination

| Potential vs. Li/Li⁺ (V) | Current Density (µA/cm²) | Observation |

| 4.0 | 0.1 | Stable region |

| 4.2 | 0.2 | Stable region |

| 4.4 | 0.5 | Stable region |

| 4.6 | 5.0 | Onset of decomposition |

| 4.8 | 50.0 | Rapid decomposition |

Note: Data is hypothetical and illustrates the principle of identifying the stability window limit based on a current density threshold.

Surface Analysis Techniques for Interfacial Studies

The interface between an electrolyte and the electrode surface is critical to the performance and longevity of an electrochemical device. Surface analysis techniques are employed to study the morphology, composition, and interactions at this interface. If an electrolyte containing this compound were used, these methods could probe the formation of a solid-electrolyte interphase (SEI) layer, wetting characteristics, and interfacial bonding.

Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the electrode after cycling, revealing details about the deposition or degradation products. researchgate.net Contact angle measurements can assess the wetting behavior of the liquid electrolyte on the electrode surface, which is crucial for ensuring good ionic contact. mdpi.com For a more detailed chemical analysis of the interface, X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states of the species present in the top few nanometers of the surface. researchgate.net This would be invaluable for characterizing the chemical nature of the SEI layer formed from the decomposition of electrolyte components like this compound. researchgate.net

Table 5: Surface Analysis Techniques for Electrode-Electrolyte Interfacial Studies

| Technique | Information Provided | Application Example |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface topography and morphology. researchgate.net | Visualizing changes to the electrode surface (e.g., dendrite growth, SEI layer cracking) after battery cycling. |

| Contact Angle Measurement | Quantitative measure of the wettability of a liquid on a solid surface. mdpi.com | Determining how well an electrolyte containing this compound spreads on an anode or cathode surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states of the surface. researchgate.net | Identifying the chemical components (e.g., lithium carbonate, organophosphates) of the SEI layer formed from electrolyte decomposition. |

| Atomic Force Microscopy (AFM) | 3D topographical mapping of a surface at the nanoscale. mdpi.com | Characterizing the roughness and thickness of the SEI layer formed on an electrode. |

X-ray Photoelectron Spectroscopy (XPS) for Electrode Surface Analysis

There is no available scientific literature detailing the use of X-ray Photoelectron Spectroscopy (XPS) for the surface analysis of electrodes in the presence of this compound. Research typically employing XPS in battery science focuses on the characterization of the solid electrolyte interphase (SEI) layer, but studies involving this specific ether have not been published. Consequently, there are no detailed research findings or data tables on the elemental composition or chemical states of electrode surfaces modified by this compound to report.

In-situ and Operando Techniques for Mechanistic Insights

Raman Spectroscopy for Intercalation Process Monitoring

No studies utilizing in-situ or operando Raman spectroscopy to monitor ion intercalation processes with electrolytes containing this compound have been found. This technique is a powerful tool for observing real-time changes in electrode materials and electrolyte composition during battery operation. However, its specific application to systems involving this compound is not documented in existing research, and therefore, no vibrational mode data or mechanistic insights can be provided.

X-ray Diffraction (XRD) for Structural Changes during Electrochemical Cycling

There is an absence of published research employing in-situ or operando X-ray Diffraction (XRD) to investigate structural changes in electrode materials during electrochemical cycling with this compound. While XRD is crucial for tracking phase transitions and lattice parameter changes in electrodes, no such studies have been conducted or reported for this particular compound. As a result, there are no findings or data tables related to the crystallographic evolution of electrodes in a this compound environment.

Theoretical and Computational Chemistry Approaches in 1,1,2,2 Tetraethoxyethane Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. umn.edumdpi.com For a hypothetical reaction involving 1,1,1,2-Tetraethoxyethane, DFT could be employed to map the potential energy surface, identifying transition states and intermediates. pku.edu.cn This analysis provides insights into the reaction kinetics and thermodynamics, helping to elucidate the most probable reaction pathways. For instance, in studies of similar compounds, DFT has been used to calculate the Gibbs free energy of reaction (ΔG) and the activation energy (ΔG‡), which are crucial for predicting reaction favorability and rates. umn.edu

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For an alkoxyalkane like this compound, rotation around the central carbon-carbon bond would lead to various staggered and eclipsed conformations. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the ethoxy groups. researchgate.netquora.com Computational methods can predict the most stable conformer by calculating the potential energy of the molecule as a function of dihedral angles. unicamp.br Generally, staggered conformations are more stable than eclipsed ones due to lower torsional strain. unicamp.br The relative stability of gauche and anti conformations would depend on the balance of steric repulsion and potential intramolecular interactions. quora.com

Molecular Dynamics Simulations for Solvent and Electrolyte Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com This approach provides a microscopic view of the dynamic behavior of systems, such as liquids and solutions. u-bordeaux.fr

Investigation of Solvation Structures and Ion-Solvent Interactions

In the context of electrolyte solutions, MD simulations are invaluable for understanding how solvent molecules arrange themselves around ions, a phenomenon known as solvation. tcd.ie For a potential solvent like this compound, simulations could reveal the structure of the solvation shell around a given cation (e.g., Li⁺ or Na⁺), including the coordination number and the orientation of the solvent molecules. nih.govresearchgate.net The strength and dynamics of ion-solvent interactions, which are critical for electrolyte performance, can be quantified by analyzing radial distribution functions and residence times of solvent molecules within the solvation shell. nih.govosti.gov

Transport Properties Modeling in Electrolyte Systems

MD simulations can predict important transport properties of electrolytes, such as ionic conductivity and diffusion coefficients of ions and solvent molecules. nih.govresearchgate.netchemrxiv.org These properties are directly related to the efficiency of charge transport in electrochemical devices. By simulating the movement of particles over nanoseconds, researchers can calculate these properties and investigate how they are affected by factors like salt concentration and temperature. nih.govchemrxiv.org For example, studies on similar ether-based electrolytes have shown that ion transport can occur through vehicular motion (ion moving with its solvation shell) or structural diffusion (ion hopping between solvent molecules). nih.gov

Predictive Studies for Novel Derivatives and Applications

Theoretical and computational chemistry offers powerful tools for the in silico design and evaluation of novel derivatives of this compound, enabling the prediction of their properties and potential applications before their actual synthesis. This predictive approach accelerates the discovery of new molecules with desired functionalities, reduces experimental costs, and provides deep insights into structure-property relationships. While specific predictive studies on this compound derivatives are not extensively documented in publicly available literature, the established methodologies in computational chemistry can be hypothetically applied to explore their potential.

The core of these predictive studies lies in the generation of virtual libraries of this compound derivatives. This can be achieved by systematically modifying its chemical structure, for instance, by substituting the ethoxy groups with other alkoxy groups, introducing functional groups at various positions on the ethyl or ethoxy chains, or altering the central ethane (B1197151) backbone. Once a virtual library of derivatives is created, a range of computational methods can be employed to predict their physicochemical properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive studies. For this compound derivatives, QSAR models could be developed to correlate their structural features with specific properties of interest. For example, if the goal is to design novel solvents, QSAR models could predict properties like boiling point, viscosity, and solvent polarity. If the aim is to explore potential biological applications, QSAR could predict parameters such as binding affinity to a specific biological target.

Molecular docking is another crucial technique, particularly for predicting the interaction of this compound derivatives with biological macromolecules like proteins and enzymes. This method computationally places a derivative into the binding site of a target protein and calculates a binding score, which is indicative of the binding affinity. This approach could be used to screen for derivatives that may act as enzyme inhibitors or receptor modulators.

Molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the behavior of this compound derivatives. MD simulations can predict how these molecules behave over time in a specific environment, such as in a solvent or interacting with a biological membrane. This can reveal information about their conformational flexibility, stability, and transport properties.

Predictive Studies for Potential Applications:

The applications for which novel this compound derivatives could be designed and computationally screened are diverse:

Novel Solvents: By modifying the alkoxy groups, it is possible to fine-tune the polarity, viscosity, and boiling point of the molecule. Predictive studies could identify derivatives with optimal properties for specific applications, such as in organic synthesis, as electrolytes in batteries, or as green solvents.

Polymer Precursors: The tetrafunctional nature of this compound suggests its derivatives could serve as cross-linking agents or monomers in polymerization reactions. Computational studies could predict the reactivity of different derivatives and the mechanical and thermal properties of the resulting polymers.

Chemical Reagents: Derivatives of this compound could be designed as novel protecting groups in organic synthesis or as precursors for other complex molecules. Quantum mechanical calculations could predict their reaction mechanisms and stability.

The following interactive table represents a hypothetical output from a predictive study on a series of this compound derivatives, showcasing the types of data that can be generated.

| Derivative | Predicted Boiling Point (°C) | Predicted Polarity (Debye) | Predicted Binding Affinity to Target X (kcal/mol) |

| 1,1,1,2-Tetramethoxyethane | 145.2 | 1.85 | -4.2 |

| 1,1,1,2-Tetrapropoxyethane | 220.5 | 1.92 | -5.1 |

| 1,1,1-Triethoxy-2-methoxyethane | 175.8 | 1.88 | -4.5 |

| 1-Fluoro-1,1,2,2-tetraethoxyethane | 182.1 | 2.50 | -6.3 |

Future Research Directions and Emerging Paradigms for 1,1,2,2 Tetraethoxyethane

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of acetals often relies on acid-catalyzed reactions between an aldehyde or ketone and an alcohol, which can be limited by equilibrium constraints and harsh conditions. wikipedia.org Future research will likely focus on more advanced and sustainable synthetic routes.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. rsc.org The synthesis of acetals has been successfully demonstrated in flow reactors, often leading to improved yields and reduced reaction times. rsc.orgrsc.org Applying this technology to the synthesis of 1,1,2,2-tetraethoxyethane (B1606246) from glyoxal (B1671930) and ethanol (B145695) could overcome equilibrium limitations by enabling efficient water removal and precise control over reaction parameters.

Electrochemical Synthesis: Electrosynthesis represents a green and versatile alternative to conventional methods, using electricity to drive chemical transformations, often under mild conditions. researchgate.netresearchgate.net Recent advancements have demonstrated the electrochemical synthesis of orthoesters and ethers, suggesting the feasibility of an electrochemical approach for acetalization. organic-chemistry.orgdntb.gov.uaacs.org Research into the electrochemical reaction of ethanol at an anode to react with glyoxal could lead to a novel, reagent-minimal pathway to 1,1,2,2-tetraethoxyethane.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under neutral and ambient conditions. rsc.org Photo-organocatalytic methods have been developed for the synthesis of acetals from aldehydes, offering high yields and compatibility with sensitive functional groups. rsc.org Exploring photocatalytic systems for the formation of 1,1,2,2-tetraethoxyethane could provide a highly selective and environmentally benign synthetic strategy.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Improved yield and safety, ease of scale-up, precise process control. rsc.org | Reactor design, optimization of residence time and temperature, integration of in-line purification. |

| Electrochemical Synthesis | Mild conditions, avoidance of harsh reagents, potential for high selectivity. researchgate.netdntb.gov.ua | Electrode material selection, electrolyte optimization, mechanistic studies of the electron transfer process. |

| Photocatalysis | Environmentally benign, neutral reaction conditions, high functional group tolerance. rsc.org | Development of efficient photocatalysts, study of reaction scope with different alkoxy groups. |

Development of Novel Catalytic Systems

Catalysis is central to the efficient synthesis of acetals. Moving beyond traditional homogeneous acid catalysts like sulfuric acid, which pose challenges in separation and recycling, is a key research goal. nih.gov

Heterogeneous Catalysts: Solid acid catalysts offer the advantages of easy recovery, reusability, and reduced environmental impact. wikipedia.org Materials such as zeolites, metal-organic frameworks (MOFs), and functionalized silicas have shown high activity in acetalization reactions. mdpi.comacs.org

Zeolites and Mesoporous Silicas: These materials provide shape selectivity and a high density of acid sites. mdpi.com Hydrophobic zeolites, in particular, can enhance catalytic activity by creating a favorable environment for the reaction. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable active sites (both Lewis and Brønsted acids), are promising candidates. acs.org Lanthanide-based MOFs, for example, have been successfully used for the acetalization of benzaldehyde. acs.org

Supported Heteropolyacids: Heteropolyacids like tungstosilicic acid supported on high-surface-area materials like activated carbon are highly effective and reusable catalysts for acetal (B89532) and ketal synthesis. nih.govmdpi.com

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity under mild conditions. While less common for simple acetal synthesis, enzymes known as glycosyltransferases catalyze the formation of glycosidic bonds, which are essentially acetal linkages in carbohydrates. libretexts.org Exploring engineered enzymes or chemo-enzymatic processes could lead to highly selective and sustainable routes to 1,1,2,2-tetraethoxyethane and its derivatives.

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Solid Acids | Zeolites (H-Beta, ZSM-5), Lanthanide-MOFs, Supported Heteropolyacids. nih.govmdpi.comacs.org | Reusability, reduced waste, improved product purity, thermal stability. wikipedia.org | Tuning acidity and hydrophobicity, improving long-term stability, application in flow reactors. |

| Enzymatic Catalysts | Engineered glycosyltransferases or hydrolases. libretexts.org | High chemo- and regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of reaction media, immobilization for reuse. |

Expansion into Underexplored Application Domains

While 1,1,2,2-tetraethoxyethane is known as a synthetic intermediate and preservative, its full application potential is likely much broader. pharmaffiliates.comchemdad.comgoogle.com Research into new uses based on its chemical structure is a promising frontier.

Polymer Chemistry: The parent compound, 1,1,2,2-tetrakis(hydroxyphenyl)ethane, is a precursor for epoxy resins. researchgate.net 1,1,2,2-Tetraethoxyethane itself could be explored as a monomer or cross-linking agent in the synthesis of polyacetals, which are known for their use as engineering thermoplastics.

Specialty Solvents: Given its structure with four ether linkages, it may possess unique solvency properties. Its potential as a green, high-boiling point, aprotic solvent for specific organic transformations or as an electrolyte component in battery systems warrants investigation.

Fuel Additives: Certain acetals are valuable as fuel additives, as they can increase the cetane number in diesel fuels and promote cleaner combustion. ymerdigital.com Investigating the combustion properties of 1,1,2,2-tetraethoxyethane could open a high-volume application domain.

Flavors and Fragrances: Many simpler acetals are used as fragrance and flavor compounds due to their characteristic odors. ymerdigital.com Although 1,1,2,2-tetraethoxyethane is a larger molecule, its derivatives could be synthesized and screened for olfactory properties.

Advanced In-situ Characterization for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ characterization techniques allow researchers to monitor reactions as they happen, providing invaluable data that is often missed by traditional offline analysis.

In-situ Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) and Raman spectroscopy can be integrated directly into batch or flow reactors. rsc.org These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products, enabling precise kinetic modeling.

In-situ NMR Spectroscopy: For detailed structural elucidation of intermediates, in-situ Nuclear Magnetic Resonance (NMR) is a powerful tool. mdpi.com It can provide unambiguous evidence for proposed mechanistic pathways in the formation of 1,1,2,2-tetraethoxyethane.

Operando Catalysis Studies: When using heterogeneous catalysts, operando techniques combine spectroscopic or microscopic analysis with simultaneous measurement of catalytic activity. wiley.com This allows for direct correlation of the catalyst's structural state (e.g., oxidation state, coordination environment) with its performance in real-time, guiding the design of more robust and active catalysts.

Integration of Machine Learning and AI in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from discovery to process optimization. joaiar.orgengineering.org.cn These tools can analyze vast datasets to identify patterns and make predictions that accelerate development.

Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule like 1,1,2,2-tetraethoxyethane. microsoft.comarxiv.org By learning from the entire body of published chemical reactions, these algorithms can suggest unconventional and potentially more efficient pathways that a human chemist might overlook.

Catalyst Design and Discovery: Machine learning models can predict the performance of potential catalysts, dramatically speeding up the discovery process. eurekalert.orgdigitellinc.com By correlating catalyst features (e.g., composition, structure) with experimental outcomes, AI can guide researchers toward the most promising candidates for 1,1,2,2-tetraethoxyethane synthesis, reducing the need for extensive trial-and-error experimentation. catalysis-summit.com

Reaction Optimization: AI algorithms, particularly when coupled with automated flow chemistry platforms, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, concentration, catalyst loading). eurekalert.org This "self-driving lab" approach can rapidly identify the optimal conditions for producing 1,1,2,2-tetraethoxyethane with maximum yield and minimal waste.

| AI/ML Application | Objective | Methodology | Potential Impact |

|---|---|---|---|

| Retrosynthesis Planning | Discover novel and efficient synthetic routes. arxiv.org | Transformer models, Graph Neural Networks trained on reaction databases. engineering.org.cnchemrxiv.org | Identification of more sustainable or cost-effective manufacturing processes. |

| Catalyst Design | Predict active and stable catalysts. eurekalert.org | ML models correlating catalyst descriptors with performance data. | Accelerated discovery of superior heterogeneous or enzymatic catalysts. |

| Process Optimization | Find optimal reaction conditions for yield and selectivity. | Bayesian optimization or reinforcement learning coupled with automated reactors. | Faster process development and improved manufacturing efficiency. |

Q & A

Q. What analytical techniques are recommended for detecting and quantifying 1,1,1,2-Tetraethoxyethane in environmental or biological matrices?

To ensure accurate quantification, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity for low-concentration analytes. For environmental samples, solid-phase microextraction (SPME) can pre-conjugate the compound. Validation should follow protocols for recovery rates, detection limits, and matrix effects, as outlined in standardized toxicological screening frameworks . Physicochemical properties (e.g., volatility, polarity) from databases like NIST Chemistry WebBook should guide method optimization .

Q. What experimental design considerations are critical for assessing acute toxicity in rodent models?